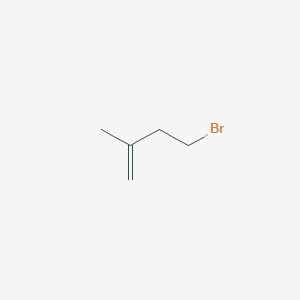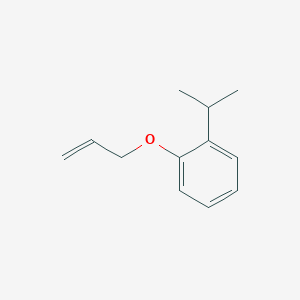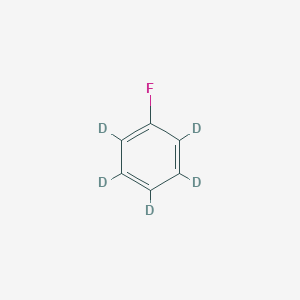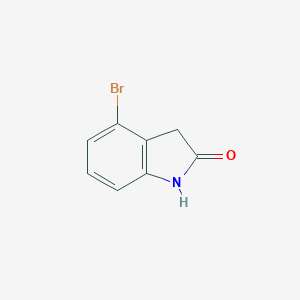
Teprenone
Descripción general
Descripción
Teprenone, also known as geranylgeranylacetone, is a medication used for the treatment of gastric ulcers . It is a terpene derivative and a new type of gastric membrane protective drug . Teprenone has cytoprotective properties and has been found to increase bicarbonate concentrations in the gastric mucus, aiding in the healing of gastric lesions without affecting the normal physiological functions of the stomach .
Synthesis Analysis
Teprenone can be synthesized from (2E, 6E)-farnesol as a starting material. The synthetic route involves five steps of reactions sequentially: reaction with sulfuryl chloride or sulfonic anhydride, reaction with acetoacetic acid ester sodium salt, hydrolysis and decarboxylation in an alkaline solution, reaction with vinyl magnesium halide, and reaction with acetoacetate alkyl ester in the presence of a catalyst .
Molecular Structure Analysis
The molecular formula of Teprenone is C23H38O . The IUPAC name is (5 E ,9 E ,13 E )-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one .
Chemical Reactions Analysis
The critical aspect of the assay is the separation of the structural isomers (mono-cis and all-trans) of Teprenone. An improved quantitative method for the quality control of Teprenone in APIs and capsules via subcritical fluid chromatography/photo diode array detection (SubFC/PDA) using a porous graphitic carbon column has been proposed .
Physical And Chemical Properties Analysis
The boiling point of Teprenone is 300°C . The initial boiling point and boiling range is 160°C/0.01mmHg .
Aplicaciones Científicas De Investigación
Anti-Ulcer Agent
Teprenone is a therapeutic anti-ulcer agent developed in Japan . It is used for the clinical treatment of gastric ulcers and gastritis . It protects gastric mucosal lesions by increasing the amount of gastric mucus in the injured area of the patient’s stomach without affecting physiological functions, such as gastric juice secretion or stomach exercise .
Quality Control in Pharmaceuticals
Teprenone is used in the quality control of active pharmaceutical ingredients (APIs) and capsules . An improved quantitative method for the quality control of teprenone in APIs and capsules has been proposed using subcritical fluid chromatography/photo diode array detection (SubFC/PDA) using a porous graphitic carbon column .
Separation of Isomers
The critical aspect of the assay is a separation of the structural isomers (mono-cis and all-trans) of teprenone . This separation is crucial for the quality control of pharmaceuticals .
Treatment of Gastric Ulcers and Gastritis
Teprenone stimulates the synthesis and secretion of gastric mucus in rat gastric cultured cells and in gastric tissue . This helps in the treatment of gastric ulcers and gastritis .
Protection Against Pneumonia
Teprenone induces the expression of heat-shock proteins (HSPs) that protect against interstitial pneumonia in preclinical models . This could potentially be used in the treatment of pneumonia .
Potential Application in COVID-19 Treatment
A randomized controlled trial was conducted to explore whether teprenone could prevent the worsening of COVID-19 infections . However, the trial concluded that teprenone afforded no clinical benefit .
Potential Application in Depression Treatment
There is a patent application for the use of teprenone in preparing medicine used for preventing and/or treating depression . The experimental results showed that teprenone could protect nerve cells from the toxicity of dexamethasone, and could counteract the despair behavior in mice .
Safety and Hazards
Teprenone should be handled in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided. Non-sparking tools should be used. All sources of ignition should be removed. Personnel should be evacuated to safe areas .
Mecanismo De Acción
Target of Action
Teprenone, also known as Geranylgeranylacetone, is primarily targeted towards the gastric mucosa . It acts as an anti-ulcer and gastric mucoprotective agent used to treat gastric ulcers and gastritis .
Mode of Action
Teprenone has cytoprotective properties . It increases bicarbonate concentrations in the gastric mucus, aiding in the healing of gastric lesions without affecting the normal physiological functions of the stomach . The full mechanisms of action are still unclear .
Biochemical Pathways
Teprenone is an acyclic polyisoprenoid compound . In the biosynthetic pathway of terpenoids, two kinds of C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are cyclized or arranged to form different types of oligomers, such as geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP) . Teprenone can promote the biosynthesis of glycolipid intermediates in gastric mucosal microsomes .
Pharmacokinetics
It has been reported that peak plasma concentrations are reached within 5 hours .
Result of Action
Teprenone has been reported to protect against ulcers induced by hydrochloric acid, aspirin, and ethanol, and to improve the poor proliferative capacity of gastric mucosal proliferation cells in hydrocortisone-induced ulcers . It maintains the homeostasis of gastric mucosal proliferation cells to promote the healing of mucosal injury, and enhances the biosynthesis of prostaglandin E2 in the gastric body and esophageal mucosa of normal rats .
Action Environment
The action environment of Teprenone is primarily the stomach, where it interacts with the gastric mucosa . .
Propiedades
IUPAC Name |
(5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O/c1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h11,13,15,17H,7-10,12,14,16,18H2,1-6H3/b20-13+,21-15+,22-17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCXKZBETONXFO-NJFMWZAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CCC(=O)C)/C)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901166719 | |
| Record name | (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901166719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Teprenone acts as an anti-ulcer and gastric mucoprotective agent used to treat gastric ulcers and gastritis. Currently, the full mechanisms of action are still unclear. | |
| Record name | Teprenone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15955 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Teprenone | |
CAS RN |
3796-63-2, 6809-52-5 | |
| Record name | (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3796-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraprenylacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003796632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Teprenone [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006809525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Teprenone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15955 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901166719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.071 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAPRENYLACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57B67OXM8F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does teprenone protect the gastric mucosa?
A1: Teprenone exerts its gastroprotective effects through multiple mechanisms. [, , , , , , ] It stimulates the synthesis and secretion of gastric mucus, forming a protective barrier against damaging agents. [, , ] Additionally, teprenone inhibits neutrophil infiltration into gastric tissues, reducing inflammation and oxidative stress. [, , ] It also enhances mucosal blood flow, supporting tissue repair and regeneration. [, , ]
Q2: Does teprenone affect nitric oxide synthase (NOS) activity in the gastric mucosa?
A2: Yes, research suggests that teprenone can prevent the decrease in constitutive NOS (cNOS) activity observed in stress-induced gastric lesions. [] Maintaining cNOS activity is important for preserving gastric mucus production and inhibiting neutrophil infiltration, contributing to teprenone's protective effects. []
Q3: How does teprenone impact the gut microbiota in ulcerative colitis models?
A3: In a study using a TNBS-induced ulcerative colitis rat model, teprenone demonstrated an ability to modulate the gut microbiota composition. [] It inhibited the elevation of pro-inflammatory bacteria like Fusobacterium, E. coli, and P. gingivalis while promoting the growth of beneficial bacteria like M. timidum. [] This modulation of the gut microbiota likely contributes to the drug’s anti-inflammatory effects in ulcerative colitis.
Q4: What is the molecular formula and weight of teprenone?
A4: Teprenone has the molecular formula C23H38O and a molecular weight of 330.55 g/mol.
Q5: Is there information available on the material compatibility and stability of teprenone?
A5: The provided research articles primarily focus on the biological effects and clinical applications of teprenone. Information regarding its material compatibility and stability under various conditions is limited within these studies and may require further investigation.
Q6: Does teprenone exhibit any catalytic properties?
A6: The provided research does not indicate any catalytic properties of teprenone. Its primary mode of action involves interacting with biological targets rather than catalyzing chemical reactions.
Q7: Have any computational studies been conducted on teprenone?
A7: The provided research focuses on in vitro and in vivo studies. Information on computational chemistry studies, such as simulations, calculations, or QSAR models, is not included in these publications.
Q8: How do structural modifications of teprenone affect its activity?
A8: Studies comparing teprenone with gefarnate (geranyl farnesylacetate), a structurally similar drug, provide some insights into the SAR. [] Both compounds share a similar mechanism of action, but teprenone appears to be more effective in certain models. [] This suggests that the specific acyclic polyisoprenoid structure of teprenone is crucial for its optimal activity.
Q9: What is known about the stability and formulation of teprenone?
A9: The provided research does not delve into the specific details regarding the stability of teprenone under various storage conditions or the development of different formulations. Further investigation is required to gain insights into these aspects.
Q10: Is there information on the SHE (Safety, Health, and Environment) regulations regarding teprenone?
A10: The research primarily focuses on the therapeutic aspects of teprenone. Specific details regarding SHE regulations, risk minimization, and responsible practices are not discussed within these publications.
Q11: How is teprenone absorbed, distributed, metabolized, and excreted (ADME)?
A11: While the provided research does not elaborate on the detailed ADME profile of teprenone, some studies indicate its oral bioavailability. [, ] Further research is needed to fully understand the drug's pharmacokinetic properties.
Q12: Has teprenone shown efficacy in animal models of gastric ulcers?
A12: Yes, teprenone has consistently demonstrated a protective effect against gastric mucosal lesions in various animal models, including those induced by ethanol, stress, NSAIDs, and H. pylori infection. [, , , , , ] These models have provided valuable insights into the drug’s mechanisms of action and potential therapeutic benefits.
Q13: What is the evidence from clinical trials regarding teprenone's efficacy in treating gastric ulcers?
A13: Clinical trials have shown that teprenone, often in combination with other drugs like H2 blockers or PPIs, can effectively promote ulcer healing and reduce the recurrence of gastric and duodenal ulcers. [, , , ]
Q14: Beyond its gastroprotective effects, are there other potential therapeutic applications for teprenone?
A14: Research suggests that teprenone might have potential benefits in other areas:
- Alzheimer's disease: A randomized controlled trial indicated that teprenone might improve cognitive function in Alzheimer’s disease patients, particularly those with mild medial temporal area atrophy. []
- Hearing loss: Teprenone has shown protective effects against noise-induced hearing loss in animal models, possibly by inducing HSPs. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



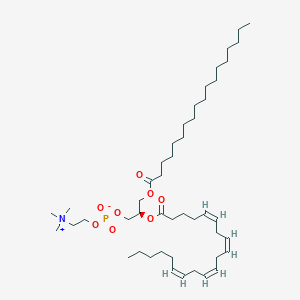
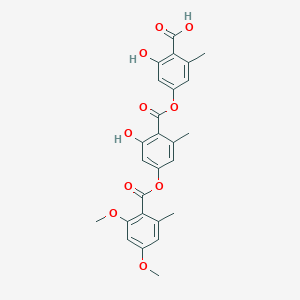
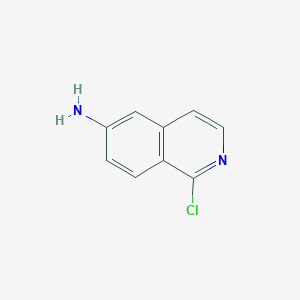
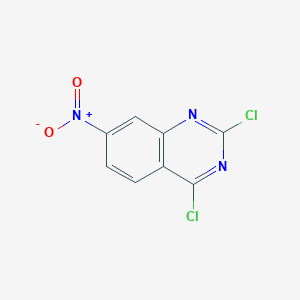
![10-hydroxy-10-[(2S,3S)-3-oct-2-enyloxiran-2-yl]deca-5,8-dienoic acid](/img/structure/B58029.png)
